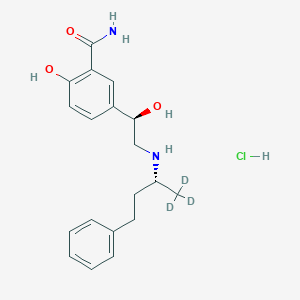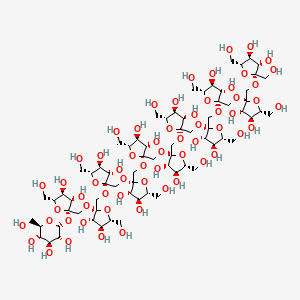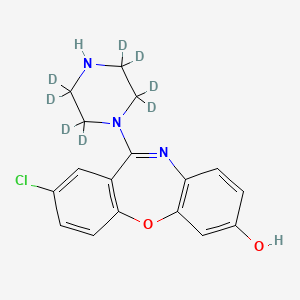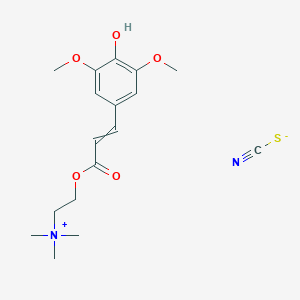
Sinapine (thiocyanate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sinapine (thiocyanate) is a quaternary amine alkaloid widely found in cruciferous plants, such as rapeseed and mustard seeds. It is the choline ester of sinapic acid and is known for its broad range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties .
准备方法
Synthetic Routes and Reaction Conditions: Sinapine (thiocyanate) can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of sinapine (thiocyanate) often involves the extraction from rapeseed meal, a by-product of rapeseed oil production. The extraction process includes hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation, which significantly increases the yield compared to traditional methods .
Types of Reactions:
Oxidation: Sinapine (thiocyanate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert sinapine (thiocyanate) into its reduced forms, which may have different pharmacological properties.
Substitution: Sinapine (thiocyanate) can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sinapic acid derivatives, while substitution reactions can produce a variety of sinapine analogs .
科学研究应用
Sinapine (thiocyanate) has a wide range of scientific research applications:
作用机制
Sinapine (thiocyanate) exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NLRP3 inflammasome, reducing the expression of related inflammatory mediators.
Anti-tumor: It up-regulates GADD45A, leading to the suppression of pancreatic cancer cell proliferation and mobility.
Antioxidant: Sinapine (thiocyanate) exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Sinapine (thiocyanate) can be compared with other similar compounds, such as:
Sinapic Acid: Both compounds share similar antioxidant properties, but sinapine (thiocyanate) has additional anti-inflammatory and anti-tumor effects.
Choline Esters: Compared to other choline esters, sinapine (thiocyanate) has unique pharmacological properties due to the presence of the thiocyanate group.
Glucosinolates: While glucosinolates are also found in cruciferous plants, sinapine (thiocyanate) has distinct chemical and biological properties.
属性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI 键 |
YLELSNOPYHTYTB-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


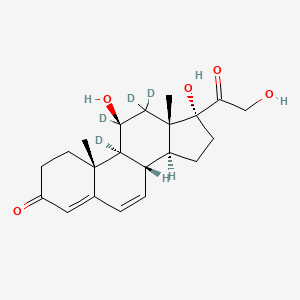
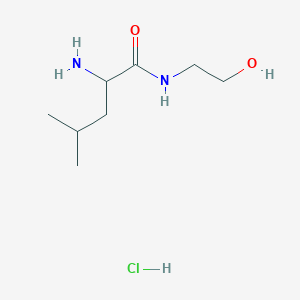
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
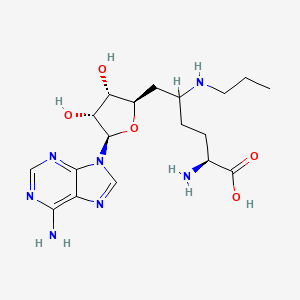
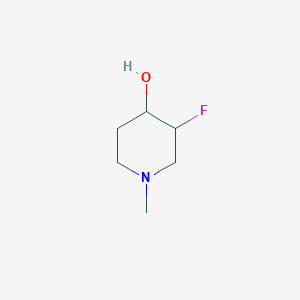
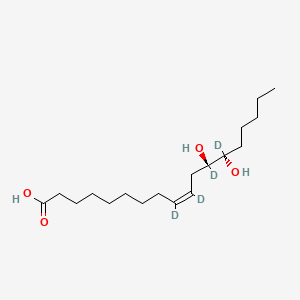
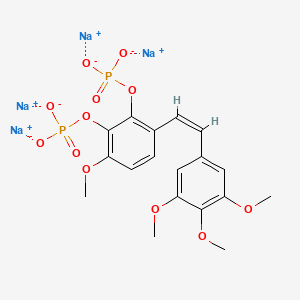
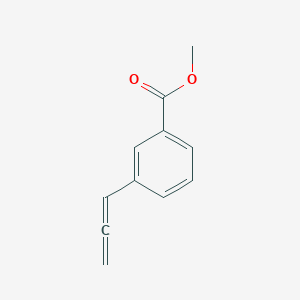
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
